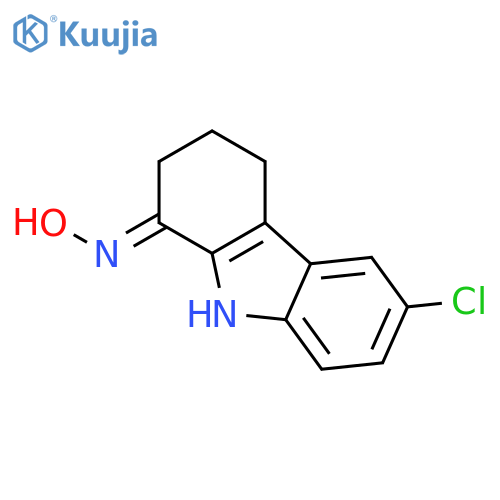Cas no 156424-67-8 (1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime)

156424-67-8 structure
商品名:1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime
CAS番号:156424-67-8
MF:C12H11ClN2O
メガワット:234.68154168129
MDL:MFCD01806981
CID:1335126
PubChem ID:135504437
1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime 化学的及び物理的性質
名前と識別子
-
- 1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime
- 6-Chloro-2,3,4,9-tetrahydro-carbazol-1-one oxime
- (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- HMS1612B06
- 156424-67-8
- SCHEMBL13925722
- MFCD00470083
- (E)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- N-[(1E)-6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE
- CS-0328640
- AKOS001642825
- 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- AH-262/34613004
- (NE)-N-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
- AB00079891-01
- N-[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine
-
- MDL: MFCD01806981
- インチ: InChI=1S/C12H11ClN2O/c13-7-4-5-10-9(6-7)8-2-1-3-11(15-16)12(8)14-10/h4-6,14,16H,1-3H2/b15-11+
- InChIKey: SFQBXMSMBXJAMG-RVDMUPIBSA-N
- ほほえんだ: C1CC2=C(C(=NO)C1)NC3=C2C=C(C=C3)Cl
計算された属性
- せいみつぶんしりょう: 234.05613
- どういたいしつりょう: 234.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- PSA: 48.38
1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399310-500mg |
(E)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
156424-67-8 | 98% | 500mg |
¥5187 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399310-100mg |
(E)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
156424-67-8 | 98% | 100mg |
¥3454 | 2023-04-15 | |
| OTAVAchemicals | 3463684-500MG |
N-[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine |
156424-67-8 | 95% | 500MG |
$300 | 2023-06-25 | |
| A2B Chem LLC | AU98683-100mg |
(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
156424-67-8 | 95% | 100mg |
$423.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399310-1g |
(E)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
156424-67-8 | 98% | 1g |
¥5614 | 2023-04-15 | |
| OTAVAchemicals | 3463684-250MG |
N-[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine |
156424-67-8 | 95% | 250MG |
$250 | 2023-06-25 | |
| A2B Chem LLC | AU98683-500mg |
(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
156424-67-8 | 95% | 500mg |
$534.00 | 2024-04-20 | |
| OTAVAchemicals | 3463684-1G |
N-[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine |
156424-67-8 | 95% | 1G |
$375 | 2023-06-25 | |
| A2B Chem LLC | AU98683-250mg |
(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
156424-67-8 | 95% | 250mg |
$478.00 | 2024-04-20 | |
| OTAVAchemicals | 3463684-100MG |
N-[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine |
156424-67-8 | 95% | 100MG |
$200 | 2023-06-25 |
1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
156424-67-8 (1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime) 関連製品
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 624-75-9(Iodoacetonitrile)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量